molecular formula C20H22ClN5O3S B1664377 Adinazolam mesylate CAS No. 57938-82-6

Adinazolam mesylate

Cat. No.: B1664377
CAS No.: 57938-82-6
M. Wt: 447.9 g/mol
InChI Key: FENBITQPWFCMEB-UHFFFAOYSA-N
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Description

Adinazolam mesylate is a benzodiazepine derivative that belongs to the triazolobenzodiazepine class. It possesses anxiolytic, anticonvulsant, sedative, and antidepressant properties. This compound was developed to enhance the antidepressant effects of alprazolam. it has never been approved by the FDA for clinical use .

Preparation Methods

Adinazolam mesylate can be synthesized by reacting benzodiazepine precursors. One synthetic route starts from 7-chloro-2-hydrazineyl-5-phenyl-3H-benzo[e][1,4]diazepine. The process involves forming N-phthalimidoyl-β-alanine in situ from β-alanine with phthalic anhydride. The solution is then cooled and treated with carbonyldiimidazole

Chemical Reactions Analysis

Adinazolam mesylate undergoes several types of chemical reactions:

    Oxidation: The dimethylamine group is labile for oxidative decomposition, resulting in the loss of one methyl group to form N-desmethyladinazolam.

    Substitution: The nitrogen on the 4-position can undergo protonation and hydration, leading to the opening of the diazepine ring.

Common reagents and conditions used in these reactions include oxidative agents for demethylation and acidic conditions for protonation. Major products formed include N-desmethyladinazolam and estazolam .

Comparison with Similar Compounds

Adinazolam mesylate is similar to other triazolobenzodiazepines such as alprazolam and estazolam. it is unique in its higher affinity for GABA receptors and its potent anxiolytic and antidepressant properties . Similar compounds include:

Properties

CAS No.

57938-82-6

Molecular Formula

C20H22ClN5O3S

Molecular Weight

447.9 g/mol

IUPAC Name

1-(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)-N,N-dimethylmethanamine;methanesulfonic acid

InChI

InChI=1S/C19H18ClN5.CH4O3S/c1-24(2)12-18-23-22-17-11-21-19(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)25(17)18;1-5(2,3)4/h3-10H,11-12H2,1-2H3;1H3,(H,2,3,4)

InChI Key

FENBITQPWFCMEB-UHFFFAOYSA-N

SMILES

CN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4.CS(=O)(=O)O

Canonical SMILES

CN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4.CS(=O)(=O)O

Appearance

Solid powder

57938-82-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Adinazolam Mesylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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